An In-depth Technical Guide to 4-Methyl-2-phenylpentan-2-amine
An In-depth Technical Guide to 4-Methyl-2-phenylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-phenylpentan-2-amine, identified by the CAS Number 92696-95-2 , is a tertiary amine characterized by a pentane backbone with methyl groups at the 4th position and both a phenyl and an amino group at the 2nd position.[1][2] As a substituted phenylalkylamine, it belongs to a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.
This guide provides a comprehensive technical overview of 4-Methyl-2-phenylpentan-2-amine, synthesized from foundational chemical principles and data from structurally analogous compounds. Due to the limited specific literature on this particular isomer, this document leverages established methodologies for the synthesis and analysis of tertiary and phenylalkylamines to provide a robust, predictive framework for researchers. We will delve into its chemical and physical properties, plausible synthetic routes, detailed analytical protocols for characterization, and potential research applications.
Chemical and Physical Properties
The physicochemical properties of 4-Methyl-2-phenylpentan-2-amine are crucial for its handling, purification, and application in various experimental settings. While experimentally determined data for this specific compound are not widely published, we can predict its properties based on its molecular structure and data from similar compounds.[2]
Table 1: Predicted Physicochemical Properties of 4-Methyl-2-phenylpentan-2-amine
| Property | Predicted Value | Comments and Rationale |
| CAS Number | 92696-95-2 | Confirmed from chemical supplier databases.[1] |
| Molecular Formula | C₁₂H₁₉N | Based on its chemical structure.[1][2] |
| Molecular Weight | 177.29 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Colorless to pale yellow liquid | Typical for many phenylalkylamines. |
| Boiling Point | ~230-250 °C | Estimated based on structurally similar compounds. |
| Density | ~0.9 - 1.0 g/cm³ | Typical for liquid amines of this molecular weight. |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane); sparingly soluble in water. | The hydrophobic phenyl and alkyl groups limit water solubility. |
| pKa (of conjugate acid) | ~9.5 - 10.5 | Expected for a tertiary amine. |
| Predicted XlogP | 2.7 | A measure of lipophilicity, indicating good potential for crossing biological membranes.[2] |
Synthesis of 4-Methyl-2-phenylpentan-2-amine
The synthesis of a tertiary amine like 4-Methyl-2-phenylpentan-2-amine can be approached through several established organic chemistry reactions. Two plausible and robust methods are the Ritter reaction and multi-step synthesis involving a Grignard reaction followed by reductive amination.
Proposed Synthesis Pathway 1: The Ritter Reaction
The Ritter reaction is a powerful method for preparing N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[3][4][5] The resulting amide can then be hydrolyzed to the corresponding amine. This constitutes an efficient route to tertiary amines.[6][7]
Diagram 1: Proposed Ritter Reaction Synthesis Workflow
Caption: Workflow for the proposed Ritter Reaction synthesis.
Experimental Protocol: Ritter Reaction
-
Carbocation Formation and Amide Synthesis:
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve 4-methyl-2-phenylpentan-2-ol (1.0 eq) in acetonitrile (used as both reactant and solvent).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methyl-2-phenylpentan-2-yl)acetamide.
-
-
Amide Reduction:
-
In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Add a solution of the crude amide in anhydrous THF dropwise.
-
After addition, heat the mixture to reflux for 4-8 hours.
-
Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Methyl-2-phenylpentan-2-amine.
-
Proposed Synthesis Pathway 2: Grignard Reaction and Reductive Amination
An alternative, multi-step approach involves the synthesis of a ketone intermediate via a Grignard reaction, followed by reductive amination.[8] Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone with an amine to form an imine, which is then reduced to the target amine.[9][10][11]
Diagram 2: Proposed Grignard/Reductive Amination Workflow
Caption: Workflow for Grignard and Reductive Amination synthesis.
Experimental Protocol: Grignard and Reductive Amination
-
Synthesis of 4-Methyl-2-phenylpentan-2-one (Ketone Intermediate):
-
Prepare isobutylmagnesium bromide by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
To the cooled Grignard reagent, add benzonitrile (1.0 eq) in anhydrous diethyl ether dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slow addition of aqueous hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ketone. Purify by vacuum distillation or column chromatography.
-
-
Reductive Amination:
-
Dissolve the purified ketone (1.0 eq) in methanol.
-
Add a large excess of ammonium acetate or a solution of ammonia in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Quench the reaction by adding water and adjust the pH to >10 with aqueous NaOH.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amine by column chromatography.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-Methyl-2-phenylpentan-2-amine. A combination of chromatographic and spectroscopic techniques should be employed.
Diagram 3: Analytical Characterization Workflow
Caption: General workflow for analytical characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for analyzing volatile amines. Derivatization is often employed to improve chromatographic peak shape and thermal stability.[12][13][14]
Protocol: GC-MS Analysis (with Derivatization)
-
Sample Preparation:
-
GC-MS Conditions:
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or DB-17ms.
-
Injector: 250°C, splitless mode.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, then ramp at 15-20°C/min to 280°C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Expected Fragmentation:
-
The molecular ion peak (M⁺) at m/z 177 may be weak or absent.
-
A prominent peak corresponding to the loss of an isobutyl radical (M-57) from alpha-cleavage, resulting in a fragment at m/z 120.
-
Other fragments corresponding to the phenyl group (m/z 77) and further fragmentation of the alkyl chain.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of phenylalkylamines, especially in complex matrices.[16][17][18]
Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a mobile phase-compatible solvent, such as methanol or acetonitrile.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the protonated parent ion [M+H]⁺ (m/z 178.2) to one or more characteristic product ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information.
Predicted ¹H NMR (in CDCl₃):
-
δ 7.2-7.4 ppm (m, 5H): Phenyl group protons.
-
δ ~1.5-2.0 ppm (m, 3H): Methylene (CH₂) and methine (CH) protons of the isobutyl group.
-
δ ~1.3 ppm (s, 3H): Methyl group protons at the 2-position.
-
δ ~0.9 ppm (d, 6H): Two methyl groups of the isobutyl group.
-
δ (variable, broad s, 1H): Amine proton (NH), which may not be visible or could be exchanged with D₂O.
Predicted ¹³C NMR (in CDCl₃):
-
δ ~145-150 ppm: Quaternary carbon of the phenyl group attached to the pentane chain.
-
δ ~125-129 ppm: Carbons of the phenyl ring.
-
δ ~55-60 ppm: Quaternary carbon at the 2-position (C-N).
-
δ ~45-50 ppm: Methylene carbon (CH₂).
-
δ ~25-30 ppm: Methine carbon (CH).
-
δ ~20-25 ppm: Methyl carbons.
Potential Applications and Safety
-
Research Applications: As a tertiary phenylalkylamine, this compound could serve as a scaffold or intermediate in the synthesis of more complex molecules with potential biological activity.[19] Its structural motifs are found in various classes of pharmaceuticals.
-
Safety Precautions: Phenylalkylamines should be handled with care. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.[20] It may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
A comprehensive list of references has been compiled to support the information presented in this guide. Each source is provided with a clickable URL for verification.
References
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Leonardi, M., et al. (2017). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 9(11), 1133–1139. Available from: [Link]
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Choi, H., et al. (2016). Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution. Forensic Science International, 265, 122–129. Available from: [Link]
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Ebeler, S. E., et al. (2000). Optimized Procedures for Analyzing Primary Alkylamines in Wines by Pentafluorobenzaldehyde Derivatization and GC−MS. Journal of Agricultural and Food Chemistry, 48(7), 3045–3049. Available from: [Link]
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Adams, R., & Pachter, I. (1952). The Ritter Reaction. Organic Reactions, 291–326. Available from: [Link]
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Wang, C., et al. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 54(71), 9953–9956. Available from: [Link]
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Jagd, M., et al. (2010). Production of tertiary amines via reductive amination (RA) and their potential usage. ResearchGate. Available from: [Link]
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ChemHelp ASAP. (2020). tertiary amine synthesis & reductive amination. YouTube. Available from: [Link]
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Huang, R.-J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques, 7(7), 2027–2035. Available from: [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
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ResearchGate. (n.d.). Typical GC-MS chromatograms for the analysis of alkylamines in ambient... Available from: [Link]
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Huang, R.-J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. Atmospheric Measurement Techniques. Available from: [Link]
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Wikipedia. (n.d.). Ritter reaction. Available from: [Link]
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Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1132(1-2), 293–299. Available from: [Link]
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Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712. Available from: [Link]
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Fabregat, A., et al. (2015). Analysis of hydroxylated phenylalkylamine stimulants in urine by GC-APPI-HRMS. ResearchGate. Available from: [Link]
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Name-Reaction.com. (n.d.). Ritter reaction. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Ritter Reaction. Available from: [Link]
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Ciobica, A., et al. (2017). Pharmaco-toxicological aspects and analysis of phenylalkylamine and indolylallkylamine hallucinogens (Review). ResearchGate. Available from: [Link]
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Kölliker, S., & Oehme, M. (2004). Structure elucidation of nanogram quantities of unknown designer drugs based on phenylalkylamine derivates by ion trap multiple mass spectrometry. Analytical and Bioanalytical Chemistry, 378(5), 1294–1304. Available from: [Link]
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